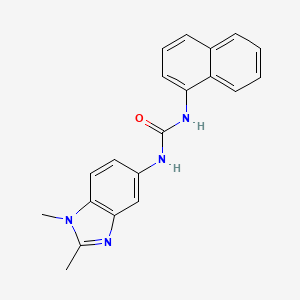![molecular formula C16H34N2 B5731311 (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)
(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug 2C-B and has been used in scientific research to study its effects on the central nervous system.
Mecanismo De Acción
(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine acts as a partial agonist of the serotonin 5-HT2A receptor, which results in the activation of the receptor and subsequent downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other phenethylamines, such as 2C-B. It has been found to produce psychedelic effects, including altered perception, enhanced mood, and increased empathy. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine in lab experiments include its potency and selectivity for the serotonin 5-HT2A receptor, which allows for more precise and targeted studies of this receptor. However, its psychedelic effects and potential cardiovascular complications limit its use in certain types of experiments, particularly those involving human subjects.
Direcciones Futuras
Future research on (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine could focus on its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further studies could investigate the effects of this compound on other serotonin receptors and their downstream signaling pathways, which could provide insights into the mechanisms underlying its psychedelic effects. Finally, research could be conducted to develop safer and more effective analogs of this compound for use in scientific research.
Métodos De Síntesis
The synthesis of (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine involves the reaction of 2,5-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 2,5-dimethoxycyclohexanone. This intermediate is then reacted with tert-butylamine and dimethylamine to yield this compound.
Aplicaciones Científicas De Investigación
(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Propiedades
IUPAC Name |
N'-(4-tert-butylcyclohexyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-7-18(13-12-17(5)6)15-10-8-14(9-11-15)16(2,3)4/h14-15H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMKTRJJCAZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)

![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)
